molecular formula C13H14N2O4S B1334047 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid CAS No. 225525-50-8

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid

Cat. No.: B1334047
CAS No.: 225525-50-8
M. Wt: 294.33 g/mol
InChI Key: HMAATCOHUYHORT-UHFFFAOYSA-N
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Description

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid is a compound that belongs to the class of benzo[d]thiazoles. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Scientific Research Applications

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid has various applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.

    Trifluoroacetic acid (TFA): Used for the deprotection of the Boc group.

    Carbodiimides (e.g., EDC, DCC): Used for the activation of the carboxylic acid group in coupling reactions.

Major Products Formed

    Amides: Formed through coupling reactions with amines.

    Esters: Formed through coupling reactions with alcohols.

    Deprotected Amines: Formed through the removal of the Boc protecting group.

Mechanism of Action

The mechanism of action of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with its molecular target, such as an enzyme or receptor, to exert its biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzo[d]thiazole-6-carboxylic acid: Lacks the Boc protecting group.

    2-(Benzyloxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

The presence of the Boc protecting group in 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid provides enhanced stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAATCOHUYHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373519
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225525-50-8
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225525-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225525-50-8
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